
DL-N-Benzoyl-2-benzylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-N-Benzoyl-2-Benzylserine is a synthetic compound with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol It is a derivative of serine, an amino acid, and features a benzoyl group and a benzyl group attached to the serine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DL-N-Benzoyl-2-Benzylserine typically involves the protection of the serine amino group followed by benzoylation and benzylation reactions. One common method includes the use of α-benzylserinal as a key intermediate . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as benzoyl chloride and benzyl bromide under controlled temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the resolution and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: DL-N-Benzoyl-2-Benzylserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-2-benzylserine oxo derivatives, while reduction can produce benzylserine alcohols .
Applications De Recherche Scientifique
DL-N-Benzoyl-2-Benzylserine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DL-N-Benzoyl-2-Benzylserine involves its interaction with amino acid transporters and metabolic pathways. It inhibits the uptake of essential amino acids like leucine and glutamine by blocking transporters such as LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells . The compound also triggers amino acid response pathways, activating transcription factors like ATF4 .
Comparaison Avec Des Composés Similaires
DL-2-Benzylserine: A precursor in the synthesis of DL-N-Benzoyl-2-Benzylserine.
N-Benzoylserine: Another benzoyl derivative of serine with different functional groups.
Benzylserine: Lacks the benzoyl group but shares the benzyl group with this compound.
Uniqueness: this compound is unique due to its dual benzoyl and benzyl substitutions, which confer distinct chemical properties and biological activities. Its ability to inhibit multiple amino acid transporters and disrupt metabolic pathways sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H16NO4- |
|---|---|
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
N-(2-carboxy-1-hydroxy-3-phenylpropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C17H17NO4/c19-12-17(16(21)22,11-13-7-3-1-4-8-13)18-15(20)14-9-5-2-6-10-14/h1-10,19H,11-12H2,(H,18,20)(H,21,22)/p-1 |
Clé InChI |
LKEOXPPWIMAHCM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N=C(C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


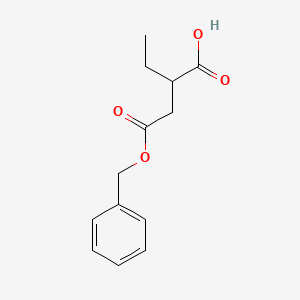
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
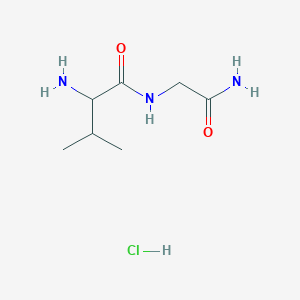


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)

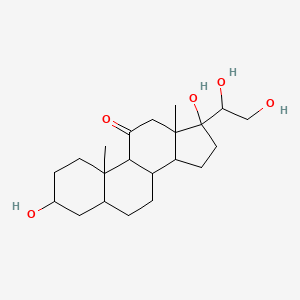
![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
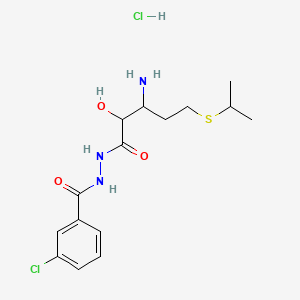
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
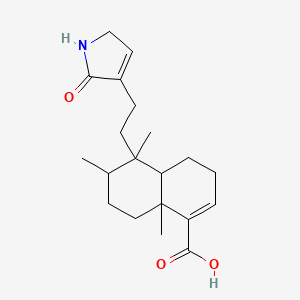

![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
